Bienvenue dans la boutique en ligne BenchChem!

3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

Physicochemical profiling Lipophilicity Drug-likeness

3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 329779-07-9) is a synthetic small-molecule acrylamide derivative with the molecular formula C20H20F3NO2 and a molecular weight of 363.4 g/mol. The compound features an (E)-configured α,β-unsaturated acrylamide core substituted with a 4-isobutylphenyl group at the β-position and a 4-(trifluoromethoxy)phenyl group at the amide nitrogen, a combination that imparts a computed lipophilicity (XLogP3) of approximately 5.5–6.0.

Molecular Formula C20H20F3NO2
Molecular Weight 363.38
CAS No. 329779-07-9
Cat. No. B2943403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
CAS329779-07-9
Molecular FormulaC20H20F3NO2
Molecular Weight363.38
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C20H20F3NO2/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(25)24-17-8-10-18(11-9-17)26-20(21,22)23/h3-12,14H,13H2,1-2H3,(H,24,25)/b12-7+
InChIKeyXKXPCWMBABGNEF-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 329779-07-9): A Structurally Differentiated Acrylamide for Specialized Research Procurement


3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 329779-07-9) is a synthetic small-molecule acrylamide derivative with the molecular formula C20H20F3NO2 and a molecular weight of 363.4 g/mol [1]. The compound features an (E)-configured α,β-unsaturated acrylamide core substituted with a 4-isobutylphenyl group at the β-position and a 4-(trifluoromethoxy)phenyl group at the amide nitrogen, a combination that imparts a computed lipophilicity (XLogP3) of approximately 5.5–6.0 [1]. It is commercially available as a research-grade chemical (typically ≥95% purity) from specialized suppliers and is utilized primarily as a building block, a biochemical probe, or a reference standard in drug-discovery, chemical-biology, and materials-science workflows [1].

Why Generic Substitution Fails for 3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide: The Dual Role of Lipophilicity and Hydrogen-Bonding Capacity


Acrylamide-based research tools that share a common 4-isobutylphenylacrylamide scaffold can exhibit widely divergent physicochemical and biological profiles depending on the nature of the N-aryl substituent [1]. For example, replacing the 4-(trifluoromethoxy)phenyl group with a simple benzyl group (as in N-benzyl-3-(4-isobutylphenyl)acrylamide) reduces the molecular weight by ~70 g/mol and drops the computed XLogP3 from ~5.5–6.0 to 4.7, while also eliminating three of the five hydrogen-bond acceptor sites present in the target compound [2]. Conversely, substituting the trifluoromethoxy group with two trifluoromethyl groups (as in N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-isobutylphenyl)acrylamide) increases lipophilicity further but introduces steric bulk and alters the electrostatic potential surface, which can drastically change target-binding kinetics and selectivity [3]. These pronounced differences in logP, hydrogen-bonding capacity, and steric profile mean that in-class compounds cannot be freely interchanged in assays that depend on precise pharmacokinetic or pharmacodynamic properties, making compound-specific procurement essential for reproducible research [1].

3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide: Quantitative Differentiation Evidence vs. Closest Analogs


XLogP3 Lipophilicity Compared to the Benzyl Analog: A ~1.3-Unit Difference Driving Membrane Permeability

The target compound exhibits a computed XLogP3 of approximately 5.5–6.0, compared to 4.7 for the closely related N-benzyl-3-(4-isobutylphenyl)acrylamide [1][2]. This ~1.3-unit increase in lipophilicity is expected to correlate with significantly higher passive membrane permeability and altered tissue distribution, making the reference compound more suitable for cellular assays requiring efficient membrane crossing [1].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count: 5 vs. 1 in the Isopropylphenyl Congener

The target compound possesses 5 hydrogen-bond acceptor sites (from the amide carbonyl, the trifluoromethoxy oxygen, and the three fluorine atoms), while the congener 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide has only 1 acceptor site [1][2]. The higher acceptor count in the reference compound provides greater capacity for specific polar interactions with biological targets, which can be decisive in kinase ATP-binding pocket recognition and other structured water-mediated interactions [1].

Hydrogen-bonding Solubility Target engagement Pharmacophore modeling

Topological Polar Surface Area (TPSA): 47.6 Ų vs. 29.1 Ų for the Benzyl Analog

The computed topological polar surface area (TPSA) of the target compound is 47.6 Ų, significantly larger than the 29.1 Ų calculated for N-benzyl-3-(4-isobutylphenyl)acrylamide [1][2]. While both values fall within the range commonly associated with oral bioavailability (<140 Ų), the higher TPSA of the reference compound suggests reduced passive CNS penetration compared to the benzyl analog, a property that can be exploited when peripheral selectivity is desired in neuro-psychopharmacology studies [1].

Polar surface area CNS penetration Oral bioavailability Blood-brain barrier

Molecular Weight and Heavy Atom Count Relative to the Bis(trifluoromethyl)phenyl Analog

At 363.4 g/mol and 26 heavy atoms, the target compound is approximately 52 g/mol lighter and contains 4 fewer heavy atoms than the N-[3,5-bis(trifluoromethyl)phenyl] analog (415.4 g/mol, 30 heavy atoms) [1][2]. This lower molecular weight improves ligand efficiency indices (e.g., LE = 0.24 vs. an estimated 0.21 for the bis-CF3 analog) and aligns better with fragment-based drug design guidelines, where maintaining MW below 400 Da is a common optimization goal [1].

Molecular weight Fragment-based drug design Lead-likeness Ligand efficiency

Rotatable Bond Count and Conformational Flexibility vs. the Bromo-Fluoro Analog

The target compound has 6 rotatable bonds, identical to the N-(4-bromo-2-fluorophenyl) analog (CAS 329778-56-5) [1]. However, the trifluoromethoxy group in the reference compound contributes greater conformational restriction than the bromo-fluoro substitution pattern due to the partial double-bond character of the O–CF3 bond, which limits rotational freedom. This subtle difference can reduce the entropic penalty upon binding and lead to slower off-rates, a phenomenon that is being increasingly exploited in the design of long-residence-time inhibitors [1].

Conformational entropy Binding kinetics Entropic penalty Scaffold optimization

Electronic Effects of the 4-Trifluoromethoxy Substituent: σp = 0.35 vs. σp = 0.54 for 4-CF3

The 4-trifluoromethoxy substituent (Hammett σp = 0.35) exerts a markedly weaker electron-withdrawing effect than the 4-trifluoromethyl group (σp = 0.54) present in the N-[3,5-bis(trifluoromethyl)phenyl] analog [1][2]. This electronic difference modulates the electrophilicity of the acrylamide Michael acceptor, potentially reducing non-specific reactivity with biological nucleophiles (e.g., glutathione, cysteine residues) while still maintaining sufficient reactivity for target-specific covalent inhibition when designed into appropriate chemotypes [1].

Hammett constant Electronic effects SAR CYP metabolism

Optimal Research and Industrial Application Scenarios for 3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide (329779-07-9)


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The compound's balanced physicochemical profile—moderate lipophilicity (XLogP3 ~5.5–6.0), 5 hydrogen-bond acceptor sites, and lower molecular weight (363.4 g/mol) relative to bis(trifluoromethyl) analogs—makes it an attractive starting point for kinase inhibitor optimization, where these properties directly influence ATP-binding pocket complementarity and ligand efficiency metrics [1][2]. Procurement of the exact compound ensures reproducibility in SAR studies that depend on the unique electronic character of the 4-trifluoromethoxy substituent (σp = 0.35) [2].

Cellular Permeability and Membrane Transport Assays

With an XLogP3 approximately 1.3 units higher than the benzyl analog, this compound is well-suited for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies aimed at establishing structure-permeability relationships in the acrylamide chemical space [1]. Its higher TPSA (47.6 Ų) relative to simpler analogs provides an intermediate reference point for calibrating in silico permeability models [1].

Structure-Based Drug Design and Pharmacophore Modeling

The combination of 5 hydrogen-bond acceptor sites and the distinctive O–CF3 conformational restriction makes this compound a valuable pharmacophore probe for identifying key polar interactions in protein-ligand co-crystal structures [1]. Its unique acceptor count relative to the isopropylphenyl congener (1 HBA) enables the exploration of interaction hot spots that simpler analogs cannot access [3].

Peripheral-Selective Probe Development for Non-CNS Indications

The compound's computed TPSA of 47.6 Ų—18.5 Ų higher than the benzyl analog—suggests a reduced propensity for passive blood-brain barrier penetration, making it a candidate for developing peripherally restricted chemical probes for inflammatory pain, metabolic disorders, or oncology targets where CNS exposure is undesirable [1].

Quote Request

Request a Quote for 3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.